3-[1,3-Bis(methylsulfonyl)-5-(nitroamino)imidazolidin-4-yl]-1,1-diethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-{[(DIETHYLAMINO)CARBONYL]AMINO}-1,3-BIS(METHYLSULFONYL)-4-IMIDAZOLIDINYL]-1-OXO-1-HYDRAZINIUMOLATE is a complex organic compound with a unique structure that includes multiple functional groups such as diethylamino, carbonyl, amino, methylsulfonyl, imidazolidinyl, oxo, and hydraziniumolate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-{[(DIETHYLAMINO)CARBONYL]AMINO}-1,3-BIS(METHYLSULFONYL)-4-IMIDAZOLIDINYL]-1-OXO-1-HYDRAZINIUMOLATE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazolidinyl ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the diethylamino group: This step involves the reaction of the intermediate with diethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Addition of the methylsulfonyl groups: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.
Formation of the hydraziniumolate group: This step involves the reaction of the intermediate with hydrazine or a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[5-{[(DIETHYLAMINO)CARBONYL]AMINO}-1,3-BIS(METHYLSULFONYL)-4-IMIDAZOLIDINYL]-1-OXO-1-HYDRAZINIUMOLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[5-{[(DIETHYLAMINO)CARBONYL]AMINO}-1,3-BIS(METHYLSULFONYL)-4-IMIDAZOLIDINYL]-1-OXO-1-HYDRAZINIUMOLATE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-{[(DIETHYLAMINO)CARBONYL]AMINO}-1,3-BIS(METHYLSULFONYL)-4-IMIDAZOLIDINYL]-1-OXO-1-HYDRAZINIUMOLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and differentiation.
Interacting with proteins: Modifying protein structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-{[(DIMETHYLAMINO)CARBONYL]AMINO}-1,3-BIS(METHYLSULFONYL)-4-IMIDAZOLIDINYL]-1-OXO-1-HYDRAZINIUMOLATE
- 2-[5-{[(DIETHYLAMINO)CARBONYL]AMINO}-1,3-BIS(ETHYLSULFONYL)-4-IMIDAZOLIDINYL]-1-OXO-1-HYDRAZINIUMOLATE
Uniqueness
The uniqueness of 2-[5-{[(DIETHYLAMINO)CARBONYL]AMINO}-1,3-BIS(METHYLSULFONYL)-4-IMIDAZOLIDINYL]-1-OXO-1-HYDRAZINIUMOLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H22N6O7S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-[1,3-bis(methylsulfonyl)-5-nitramidoimidazolidin-4-yl]-1,1-diethylurea |
InChI |
InChI=1S/C10H22N6O7S2/c1-5-13(6-2)10(17)11-8-9(12-16(18)19)15(25(4,22)23)7-14(8)24(3,20)21/h8-9,12H,5-7H2,1-4H3,(H,11,17) |
InChI Key |
FULTUMQLIOGUOY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1C(N(CN1S(=O)(=O)C)S(=O)(=O)C)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.